molecular formula C19H26O3 B13795195 17beta-Hydroxyandrost-4-ene-3,16-dione

17beta-Hydroxyandrost-4-ene-3,16-dione

Cat. No.: B13795195
M. Wt: 302.4 g/mol
InChI Key: GKUQOSSSOLNAIL-XJIZNKBASA-N
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Description

17beta-Hydroxyandrost-4-ene-3,16-dione is a naturally occurring steroid hormone. It is an endogenous compound primarily produced in the adrenal glands. This compound plays a significant role in various physiological processes, including the regulation of metabolism, immune response, and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyandrost-4-ene-3,16-dione can be achieved through the microbial transformation of phytosterols. Mycobacterium strains are often employed for this purpose. The process involves the conversion of phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fermentation processes using engineered microbial strains. These strains are optimized to enhance the yield and efficiency of the conversion process. Pilot-scale fermentation has shown promising results, with significant increases in the production yield .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyandrost-4-ene-3,16-dione undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

Scientific Research Applications

17beta-Hydroxyandrost-4-ene-3,16-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrost-4-ene-3,16-dione involves its interaction with specific molecular targets and pathways. It primarily acts on glucocorticoid receptors, influencing the expression of genes involved in metabolism, immune response, and inflammation. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 11beta-Hydroxyandrost-4-ene-3,17-dione
  • 11-Ketotestosterone
  • Adrenosterone

Uniqueness

17beta-Hydroxyandrost-4-ene-3,16-dione is unique due to its specific hydroxylation pattern and its role as a precursor for various biologically active steroids. Its distinct structure allows it to interact with specific receptors and pathways, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-15,17,22H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+,19+/m1/s1

InChI Key

GKUQOSSSOLNAIL-XJIZNKBASA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(=O)C4O)C

Origin of Product

United States

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